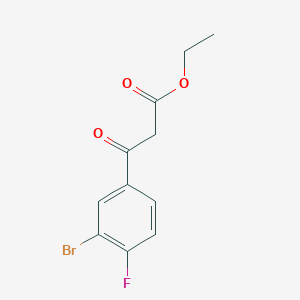

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate

Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with bromine (3-position) and fluorine (4-position). This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds or bioactive molecules. The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity and interactions in drug discovery contexts.

Properties

IUPAC Name |

ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXLKVLICJXHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of 3-bromo-4-fluorobenzoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoyl acetates.

Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.

Reduction: Formation of ethyl (3-bromo-4-fluorobenzyl)acetate

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The halogen substituents can enhance its binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic is crucial for:

- Investigating enzyme kinetics.

- Understanding receptor-ligand interactions.

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromo substituent can undergo nucleophilic substitution, leading to the formation of various derivatives.

- Reduction Reactions : The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions : The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties, such as polymers and resins. The compound's unique reactivity makes it valuable for producing intermediates in pharmaceutical manufacturing.

Research indicates that this compound may possess significant biological activity. It has been explored for its potential applications in:

- Drug development targeting specific enzymes or receptors.

- Investigating metabolic stability and increased binding affinity to biological targets.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Halogen Position : Bromine at the 3-position (meta) in the target compound increases steric bulk compared to para-substituted analogs (e.g., 4-F in ). This may reduce reaction rates in nucleophilic substitutions but enhance stability in radical reactions.

- Electronic Effects: The electron-withdrawing nature of bromine and fluorine lowers the electron density of the phenyl ring, directing electrophilic attacks to specific positions. For example, nitration of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate proceeds with lower yields due to deactivation .

- Synthetic Yields : Fluorinated derivatives (e.g., ) generally exhibit higher yields (≥50%) compared to nitro- or bromo-substituted analogs, likely due to reduced steric and electronic hindrance.

Physical and Chemical Properties

- Solubility : Bromine increases molecular weight and hydrophobicity compared to fluorinated analogs (e.g., 287.1 vs. 210.2 in ), reducing aqueous solubility but improving organic phase partitioning.

- Stability : Fluorine’s strong C-F bond enhances thermal stability, whereas brominated compounds may require protection from light to prevent debromination .

Biological Activity

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound characterized by its unique structural features that include a bromo and a fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.11 g/mol. The presence of halogen substituents (bromo and fluoro) significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may modulate enzyme activities or interact with cellular pathways. The halogen substituents enhance binding affinity to specific receptors or enzymes, influencing biological responses.

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties :

- Antimicrobial Activity : this compound has been studied for its potential to inhibit bacterial growth. Its structural characteristics allow effective interaction with microbial enzymes, leading to significant inhibition of various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving topoisomerase inhibition. Topoisomerases are essential for DNA replication and repair, making them valuable targets for cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Topoisomerase Inhibition : A study demonstrated that this compound could inhibit human topoisomerase I activity with IC50 values comparable to established inhibitors like camptothecin, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The bromo and fluoro substituents were found to enhance binding affinity to bacterial enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural variations and biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | Contains dichlorophenyl instead of bromo and fluoro | Moderate antimicrobial activity |

| Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate | Fluoro and methyl substitutions | Reduced anticancer efficacy compared to bromo-fluoro analog |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Contains a mono-fluorinated phenyl group | Effective against specific cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with bromination of a fluorophenyl precursor followed by esterification. For example, bromine substitution at the 3-position of a 4-fluorophenyl ring can be achieved using N-bromosuccinimide (NBS) under radical initiation. Subsequent esterification with ethyl acetoacetate in the presence of a catalyst (e.g., H₂SO₄) at 60–80°C yields the target compound. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature control, and catalyst concentration significantly impact yield (≥65% reported) and purity (>95% via HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling, while the ester carbonyl resonates at δ 170–172 ppm. Conflicting shifts may arise from solvent effects or impurities; deuterated DMSO or CDCl₃ should be standardized .

- GC-MS : Validates molecular ion peaks (m/z ≈ 315 [M⁺]) and detects degradation products.

- IR : Confirms ester C=O stretches (~1730 cm⁻¹) and aryl bromide C-Br (~560 cm⁻¹) .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Degradation is monitored via HPLC, identifying hydrolysis products (e.g., free carboxylic acid at pH >10). Storage recommendations: anhydrous conditions at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine (3-position) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines in Schiff base formation). Fluorine’s inductive effect (4-position) stabilizes the aryl ring but may reduce reactivity in meta-substituted systems. Comparative kinetic studies with analogs (e.g., chloro or methyl derivatives) under standardized conditions (e.g., THF, 25°C) clarify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for halogenated β-keto esters?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM) may stem from assay variations (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin) are critical. Structure-activity relationship (SAR) studies using analogs (e.g., trifluoromethyl vs. bromo derivatives) isolate substituent contributions .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to CYP3A4 or CYP2D6 active sites. Parameters include ligand flexibility and solvation effects. Validation via in vitro metabolism assays (LC-MS/MS quantification of metabolites) confirms predictions .

Q. What purification techniques optimize isolation from complex reaction mixtures containing regioisomeric byproducts?

- Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers (Rf differences ≈ 0.15). Recrystallization from ethanol/water improves purity (>99%). Purity is confirmed via melting point consistency (reported mp 92–94°C) and single-crystal XRD .

Q. How do solvent polarity and catalyst choice affect enantioselective transformations of this compound?

- Methodological Answer : Chiral catalysts (e.g., BINAP-metal complexes) in aprotic solvents (toluene) induce asymmetry during Michael additions. Polar solvents (acetonitrile) reduce enantiomeric excess (ee) by disrupting catalyst-substrate interactions. Screening with CD spectroscopy and chiral HPLC (e.g., Chiralpak IA column) quantifies ee (>80% achievable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.